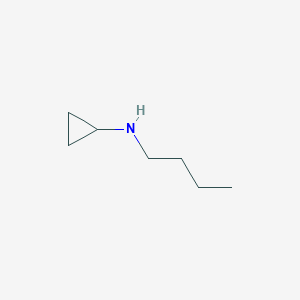
5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one is an organic compound with the molecular formula C8H5FO3 It belongs to the class of benzodioxins, which are heterocyclic compounds containing a benzene ring fused to a 1,3-dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxins, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may target enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2,3-dihydro-1,4-benzodioxine: Similar in structure but differs in the position of the fluorine atom and the dioxane ring.
1,4-Benzodioxin-6-carboxylic acid, 5-fluoro-2,3-dihydro-: Another related compound with a carboxylic acid group.
(3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2: Contains additional functional groups and a more complex structure .
Uniqueness
5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H5FO3 |
|---|---|
Molekulargewicht |
168.12 g/mol |
IUPAC-Name |
5-fluoro-4H-1,3-benzodioxin-2-one |
InChI |
InChI=1S/C8H5FO3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-3H,4H2 |
InChI-Schlüssel |
LHVOVOBQNCXRFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=C2F)OC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



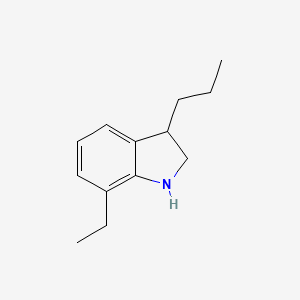
![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)
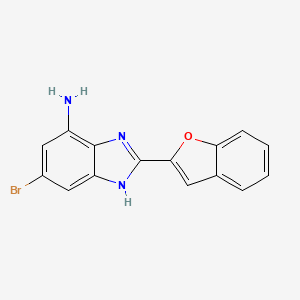
![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B13217508.png)
![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B13217520.png)

![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)
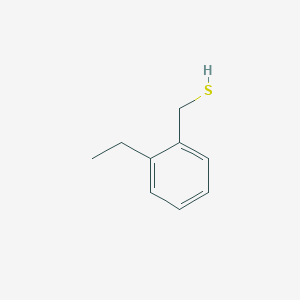
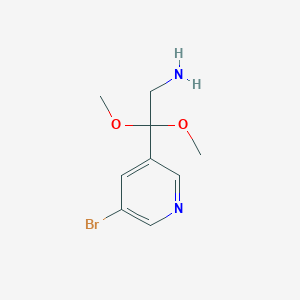
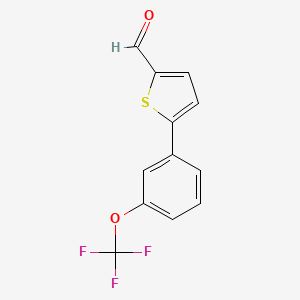
![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)
